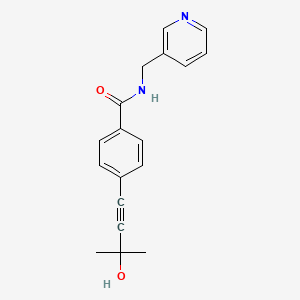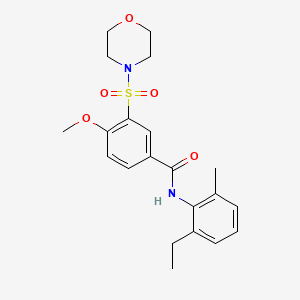
3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the production of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(3-ethylphenoxy)-1-phenylpyrrole-2,5-dione: Lacks the methoxy group.
4-(3-Ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione: Lacks the chloro group.
3-Chloro-1-(4-methoxyphenyl)pyrrole-2,5-dione: Lacks the ethylphenoxy group.
Uniqueness
3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-12-5-4-6-15(11-12)25-17-16(20)18(22)21(19(17)23)13-7-9-14(24-2)10-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVNBDDBXLSGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)

![3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![METHYL 4-(3-{[(E)-N-ETHYL-N'-PHENYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B5226739.png)
![ethyl N-({[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5226747.png)
![[(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5226763.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B5226768.png)


![methyl N-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-phenylalaninate](/img/structure/B5226797.png)
![ethyl 1-(2-{[(6-methoxy-8-quinolinyl)amino]carbonyl}-4-nitrophenyl)-4-piperidinecarboxylate](/img/structure/B5226812.png)
